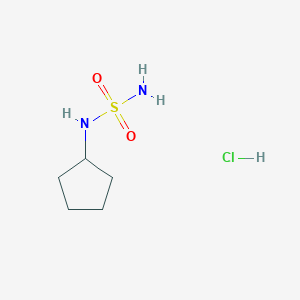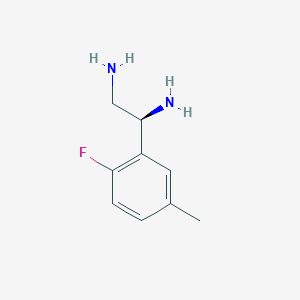![molecular formula C11H10N2O3 B13049473 6-Allyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid](/img/structure/B13049473.png)
6-Allyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Allyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrrole rings in its structure contributes to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a diketone under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.
Oxidation: The oxidation of the intermediate compound to introduce the keto group at the 7-position can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring through a cyclization reaction, which can be facilitated by heating the intermediate compound in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Allyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the allyl group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Allyl bromide, sodium hydride, or other alkylating agents under basic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
6-Allyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 6-Allyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-pyrrolo[2,3-C]pyridine: A structurally similar compound with different substituents, showing varied biological activities.
1H-pyrrolo[2,3-b]pyridine:
Pyrrolo[2,3-d]pyrimidine: Known for its use in the synthesis of novel heterocyclic systems with biological activity.
Uniqueness
6-Allyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid is unique due to the presence of the allyl group and the keto functionality, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound for research and development in multiple fields.
Eigenschaften
Molekularformel |
C11H10N2O3 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-2-5-13-6-8(11(15)16)7-3-4-12-9(7)10(13)14/h2-4,6,12H,1,5H2,(H,15,16) |
InChI-Schlüssel |
SSGUAEZFGSABNO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C=C(C2=C(C1=O)NC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene)aminobenzoate](/img/structure/B13049409.png)

![1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine](/img/structure/B13049412.png)



![2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenyl 8-quinolinesulfonate](/img/structure/B13049439.png)

![Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride](/img/structure/B13049453.png)

![Methyl 7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylate](/img/structure/B13049463.png)

![3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13049471.png)
